Cinnamoylcocaine
CAS No.:
Cat. No.: VC1826984
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO4 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | methyl 8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Standard InChI | InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+ |
| Standard InChI Key | MQIXMJWNEKUAOZ-DHZHZOJOSA-N |
| Isomeric SMILES | CN1C2CCC1C(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC |
| Canonical SMILES | CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC |
Introduction
Chemical Structure and Properties
Cinnamoylcocaine (C₁₉H₂₃NO₄) is structurally similar to cocaine but contains a cinnamoyl group instead of a benzoyl group. The compound exists as two geometric isomers: trans-cinnamoylcocaine (CAS: 521-67-5) and cis-cinnamoylcocaine (CAS: 50763-21-8) . The full chemical name for trans-cinnamoylcocaine is methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate . Like cocaine, it contains a tropane alkaloid backbone with a nitrogen-containing bicyclic ring system, a methyl group attached to the nitrogen, a methyl ester group at the 2-position, and the characteristic cinnamoyl ester at the 3-position .
Physical and Chemical Properties
The physical and chemical properties of cinnamoylcocaine have been well-characterized through various analytical studies, as shown in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.4 g/mol |
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | 121°C |
| Optical Rotation | [α]D -4.7° (in chloroform) |
| Stability | Light Sensitive |
| Solubility | Slightly soluble in chloroform, dichloromethane, methanol |
Trans-cinnamoylcocaine appears as a white to off-white solid with a melting point of 121°C and demonstrates an optical rotation of -4.7° when measured in chloroform . The compound shows limited solubility in common organic solvents including chloroform, dichloromethane, and methanol, and exhibits sensitivity to light, requiring appropriate storage conditions for preservation .
Natural Occurrence and Distribution
Distribution in Erythroxylum Species
Cinnamoylcocaine is found primarily in plants of the genus Erythroxylum, particularly in species known for containing cocaine. Comprehensive phytochemical analyses have documented the presence of cinnamoylcocaine in all four varieties of cultivated coca: Erythroxylum coca var. coca (Bolivian or Huanuco coca), E. coca var. ipadu (Amazonian coca), E. novogranatense var. novogranatense (Colombian coca), and E. novogranatense var. truxillense (Trujillo coca) .
Beyond cultivated varieties, cinnamoylcocaine has been detected in several wild Erythroxylum species. A landmark study by Plowman and Rivier analyzed 31 species and two varieties of Erythroxylum, revealing that cocaine and cinnamoylcocaine were present in 13 neotropical wild species representing five taxonomic sections of the genus . Notably, no cocaine or cinnamoylcocaine was detected in Old World Erythroxylum species, suggesting a geographical limitation to the biosynthetic capacity for these alkaloids .
Comparative Alkaloid Content
One of the most significant findings regarding cinnamoylcocaine distribution is the marked difference in concentrations between Erythroxylum species. Both cis and trans isomers of cinnamoylcocaine are found in substantially higher concentrations in E. novogranatense varieties compared to E. coca varieties . This phytochemical distinction provides a reliable marker for differentiating between these closely related species.
The following table summarizes the relative concentrations of cinnamoylcocaine across cultivated coca varieties:
| Coca Variety | Relative Cinnamoylcocaine Content | Notable Characteristics |
|---|---|---|
| E. coca var. coca | Lower | Higher cocaine content than E. coca var. ipadu |
| E. coca var. ipadu | Lower | Consistently lower cocaine levels than montane variety |
| E. novogranatense var. novogranatense | Higher | Much higher concentrations of both cis and trans isomers |
| E. novogranatense var. truxillense | Higher | Much higher concentrations of both cis and trans isomers |
Among wild species, E. recurrens and E. steyermarkii from Venezuela contain cocaine levels comparable to those found in commercially cultivated species . More recent research has identified E. laetevirens as the wild species with the highest cocaine content . These findings suggest potential for alkaloid production in non-traditional Erythroxylum species.
Biosynthesis and Metabolism
Enzymatic Pathway
The biosynthesis of cinnamoylcocaine occurs through an enzymatic pathway that parallels cocaine production. The final step in both cocaine and cinnamoylcocaine biosynthesis is catalyzed by a BAHD acyltransferase enzyme identified as cocaine synthase . This enzyme transfers an acyl group from acyl-Coenzyme A (acyl-CoA) to methylecgonine, with the nature of the resulting product determined by the acyl donor.
When benzoyl-CoA serves as the acyl donor, the enzyme produces cocaine; when cinnamoyl-CoA is the donor, cinnamoylcocaine is formed . The enzyme responsible for this reaction has been identified as EcBAHD7, which demonstrates significantly higher catalytic efficiency compared to other related enzymes in Erythroxylum coca .
Enzyme Kinetics
Detailed biochemical characterization of cocaine synthase has provided insights into its catalytic parameters with different substrates. The following table summarizes the kinetic properties of cocaine synthase with methylecgonine as acceptor and different acyl donors:
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹ μM⁻¹) |
|---|---|---|---|
| Methylecgonine | 57 ± 6 | 0.003 ± 1.0 × 10⁻⁴ | 53 |
| Cinnamoyl-CoA | 93 ± 7 | 0.005 ± 1.1 × 10⁻⁴ | 54 |
This data reveals that cocaine synthase exhibits similar catalytic efficiency (kcat/Km) with both benzoyl-CoA and cinnamoyl-CoA as substrates, explaining the co-occurrence of cocaine and cinnamoylcocaine in coca plants . The enzyme shows a slightly higher affinity (lower Km) for methylecgonine than for cinnamoyl-CoA, but a marginally faster catalytic rate (higher kcat) with cinnamoyl-CoA.
Developmental Expression
The activity of cocaine synthase and subsequently the production of cinnamoylcocaine vary across different plant tissues and developmental stages. The highest enzyme activities and metabolite levels have been detected in young, expanding leaves (developmental stages L1 and L2), with progressively lower levels in mature non-expanding leaves, stems, and flowers . This distribution pattern mirrors that of cocaine, suggesting coordinated regulation of the biosynthetic pathway for both alkaloids.
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry
Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for detection and quantification of cinnamoylcocaine in both plant material and illicit cocaine samples. Early quantitative analyses employed stable-isotope dilution methods with GC-MS selected-ion monitoring to distinguish between cocaine and both cis and trans-cinnamoylcocaine isomers .
Modern analytical protocols typically involve sample preparation with derivatization using agents such as N-methyl-N-TMS-trifluoroacetamide (MSTFA), followed by chromatographic separation and detection . The characteristic retention times and mass spectral fragmentation patterns allow for reliable identification and quantification of cinnamoylcocaine isomers.
Method Validation and Quantitative Analysis
Robust analytical methods for cinnamoylcocaine quantification have been developed and validated for forensic and research applications. A comprehensive method validation study by Maldaner et al. demonstrated that calibration curves for trans-cinnamoylcocaine are linear over the concentration ranges typically encountered in cocaine samples, with correlation coefficients (R²) exceeding 0.999 .
Chromatographic Separation
The chromatographic separation of cinnamoylcocaine isomers presents particular challenges due to their structural similarity. In GC-FID (flame ionization detection) analyses, cis-cinnamoylcocaine typically elutes before trans-cinnamoylcocaine, with characteristic retention times that allow for reliable differentiation . The following figure illustrates a typical chromatographic profile:
| Compound | Approximate Retention Time (relative) | Notes |
|---|---|---|
| AEME (Anhydroecgonine methyl ester) | Early elution | Cocaine pyrolysis product |
| Cocaine | Middle elution | Principal alkaloid |
| cis-Cinnamoylcocaine | Before trans isomer | Lower abundance |
| trans-Cinnamoylcocaine | After cis isomer | Typically higher abundance |
| N-formylcocaine | Late elution | Processing-related impurity |
This chromatographic behavior provides a reliable means for distinguishing and quantifying both cinnamoylcocaine isomers in complex matrices.
Forensic Significance
Marker for Cocaine Source Identification
Cinnamoylcocaine serves as a valuable chemical marker in forensic analyses aimed at determining the geographical origin and processing methods of seized cocaine samples. The ratio of cinnamoylcocaine to cocaine varies significantly between different Erythroxylum species, particularly between E. coca and E. novogranatense varieties .
Forensic scientists can exploit these chemical differences to determine whether cocaine originated from Bolivia/Peru (predominantly E. coca varieties) or Colombia (predominantly E. novogranatense varieties) . This information helps law enforcement agencies track drug trafficking networks and identify distribution patterns.
Processing-Related Transformations
During illicit cocaine processing, cinnamoylcocaine undergoes chemical transformations that can provide insights into manufacturing methods. The oxidation of crude cocaine base can lead to the formation of new compounds derived from cis and trans-cinnamoylcocaine, including diastereomeric diols such as dihydroxy-3-phenylpropionylecgonine methyl ester isomers .
The appearance of these oxidation products, coupled with reduced levels of cinnamoylcocaine and increased levels of norcocaine, indicates modifications to traditional oxidation procedures in illicit cocaine refinement . These chemical signatures help forensic chemists identify evolving trends in cocaine production methods.
Proficiency Testing and Quality Control
Cinnamoylcocaine analysis plays a role in quality control and proficiency testing for forensic laboratories. International proficiency testing programs include cinnamoylcocaine among the analytes that laboratories must accurately identify and quantify in simulated cocaine samples . This helps ensure consistency and reliability in forensic analyses across different jurisdictions.
Pharmacological Properties
Comparison with Cocaine
Unlike cocaine, which functions as a powerful central nervous system stimulant by blocking monoamine transporters, cinnamoylcocaine's pharmacological properties remain less extensively characterized. The structural similarity to cocaine suggests potential interaction with similar pharmacological targets, particularly the dopamine transporter and voltage-gated sodium channels, though likely with different potency and selectivity profiles .
Cocaine exerts its stimulant effects primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, leading to increased neurotransmitter concentrations in the synaptic cleft . Whether cinnamoylcocaine shares these effects, and to what extent, remains incompletely understood due to limited research on its specific pharmacodynamic properties.
Structure-Activity Relationships
The structural difference between cocaine and cinnamoylcocaine—specifically, the replacement of the benzoyl group with a cinnamoyl group—has significant implications for pharmacological activity. The extended carbon chain and additional unsaturation in the cinnamoyl moiety alter the three-dimensional structure and physicochemical properties of the molecule, potentially affecting its binding to target proteins.
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